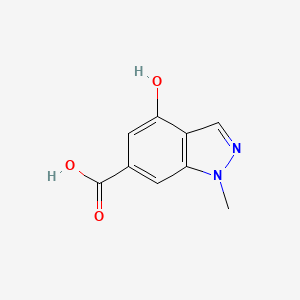

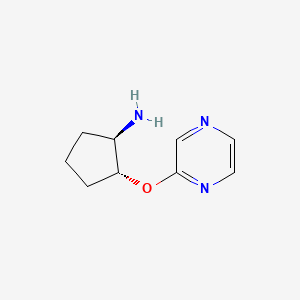

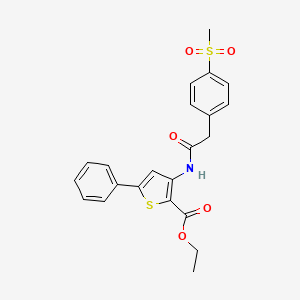

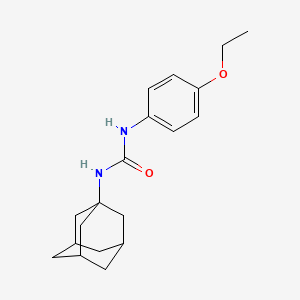

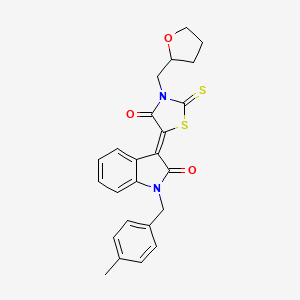

![molecular formula C18H15FN2O4S B2767241 3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide CAS No. 690643-38-0](/img/structure/B2767241.png)

3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide, also known as Furan-2-ylmethyl(3-(3-fluorobenzenesulfonamido)benzamido)benzoate, is a chemical compound used in scientific research. It is a member of the sulfonamide class of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Molecular Interaction Models

- Derhovanessian et al. (1999) used complexes formed between fluorobenzene and N-methylformamide or benzene as models for the interaction of fluoroaromatic drugs with carbonic anhydrase II. Their findings support the hypothesis that favorable fluorine-hydrogen interactions affect binding affinity, which can be crucial in the design of more effective drugs (Derhovanessian et al., 1999).

Antitumor Applications

- Huang et al. (2001) explored sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard for their potent antitumor properties with low toxicity. Their work provides a basis for the design of new cancer therapies leveraging the structural features of sulfonamides (Huang et al., 2001).

Antibacterial and Antifungal Activities

- Velupillai et al. (2015) synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, demonstrating their potential in antibacterial and antifungal applications. This research showcases the versatility of fluoroaromatic and furan compounds in addressing resistant microbial strains (Velupillai et al., 2015).

Fluorine Labeling for Imaging

- Tu et al. (2007) developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Their work highlights the importance of fluorinated compounds in medical imaging and diagnostics, providing insights into tumor biology and aiding in the development of targeted therapies (Tu et al., 2007).

properties

IUPAC Name |

3-[(3-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXHLHDAPLVEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)

![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)